molecular formula C22H18N6OS B10856600 2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide

2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide

Cat. No.: B10856600
M. Wt: 414.5 g/mol
InChI Key: XZJQABWECIWHRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound 21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Compound 21 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 21 has a wide range of scientific research applications:

Comparison with Similar Compounds

Compound 21 is unique in its dual role as both a SARS-CoV-2 inhibitor and a modulator of dopaminergic activity. Similar compounds include other non-covalent inhibitors of the SARS-CoV-2 3CL protease, such as ML300-derived inhibitors . compound 21 stands out due to its specific molecular structure and dual functionality.

Properties

Molecular Formula

C22H18N6OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[4-(1H-imidazol-5-yl)phenyl]-N-(thiophen-3-ylmethyl)acetamide

InChI

InChI=1S/C22H18N6OS/c29-22(13-28-21-4-2-1-3-19(21)25-26-28)27(12-16-9-10-30-14-16)18-7-5-17(6-8-18)20-11-23-15-24-20/h1-11,14-15H,12-13H2,(H,23,24)

InChI Key

XZJQABWECIWHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CSC=C3)C4=CC=C(C=C4)C5=CN=CN5

Origin of Product

United States

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